Cas no 1783993-18-9 (3-Amino-5-nitro-1-benzofuran-2-carboxylic acid)

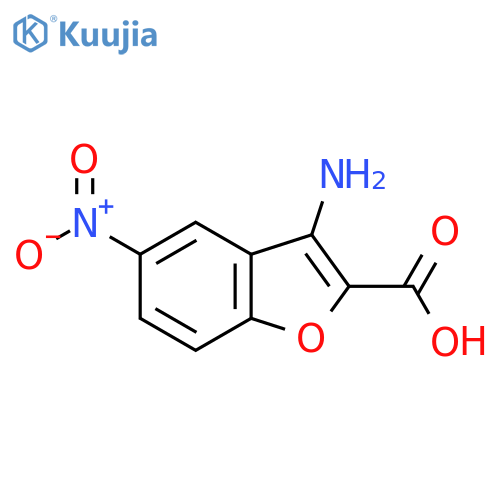

1783993-18-9 structure

商品名:3-Amino-5-nitro-1-benzofuran-2-carboxylic acid

CAS番号:1783993-18-9

MF:C9H6N2O5

メガワット:222.15434217453

CID:5265593

3-Amino-5-nitro-1-benzofuran-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-amino-5-nitro-1-benzofuran-2-carboxylic acid

- 3-Amino-5-nitro-1-benzofuran-2-carboxylic acid

-

- インチ: 1S/C9H6N2O5/c10-7-5-3-4(11(14)15)1-2-6(5)16-8(7)9(12)13/h1-3H,10H2,(H,12,13)

- InChIKey: GNOVTVUVTDGYKO-UHFFFAOYSA-N

- ほほえんだ: O1C(C(=O)O)=C(C2C=C(C=CC1=2)[N+](=O)[O-])N

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 316

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 122

3-Amino-5-nitro-1-benzofuran-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-361165-0.5g |

3-amino-5-nitro-1-benzofuran-2-carboxylic acid |

1783993-18-9 | 0.5g |

$2930.0 | 2023-03-07 | ||

| Enamine | EN300-361165-0.25g |

3-amino-5-nitro-1-benzofuran-2-carboxylic acid |

1783993-18-9 | 0.25g |

$2808.0 | 2023-03-07 | ||

| Enamine | EN300-361165-0.1g |

3-amino-5-nitro-1-benzofuran-2-carboxylic acid |

1783993-18-9 | 0.1g |

$2686.0 | 2023-03-07 | ||

| Enamine | EN300-361165-5.0g |

3-amino-5-nitro-1-benzofuran-2-carboxylic acid |

1783993-18-9 | 5.0g |

$8853.0 | 2023-03-07 | ||

| Enamine | EN300-361165-2.5g |

3-amino-5-nitro-1-benzofuran-2-carboxylic acid |

1783993-18-9 | 2.5g |

$5983.0 | 2023-03-07 | ||

| Enamine | EN300-361165-0.05g |

3-amino-5-nitro-1-benzofuran-2-carboxylic acid |

1783993-18-9 | 0.05g |

$2564.0 | 2023-03-07 | ||

| Enamine | EN300-361165-10.0g |

3-amino-5-nitro-1-benzofuran-2-carboxylic acid |

1783993-18-9 | 10.0g |

$13126.0 | 2023-03-07 | ||

| Enamine | EN300-361165-1.0g |

3-amino-5-nitro-1-benzofuran-2-carboxylic acid |

1783993-18-9 | 1g |

$0.0 | 2023-06-07 |

3-Amino-5-nitro-1-benzofuran-2-carboxylic acid 関連文献

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

1783993-18-9 (3-Amino-5-nitro-1-benzofuran-2-carboxylic acid) 関連製品

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量